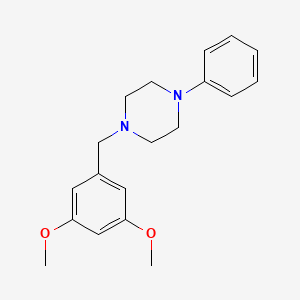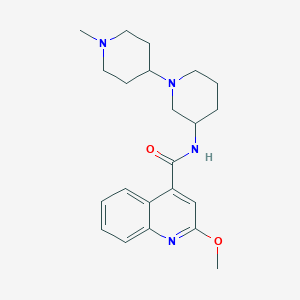![molecular formula C9H16N4O3S B5691479 N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of P2Y1 and P2Y6 receptors, which are known to play important roles in various physiological and pathological processes.
Mécanisme D'action
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide acts as an antagonist of P2Y1 and P2Y6 receptors, which are G protein-coupled receptors that are involved in various physiological and pathological processes. By inhibiting the activity of these receptors, this compound can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which are involved in the activation of platelets. It also inhibits the release of inflammatory cytokines by blocking P2Y6 receptors, which are involved in the activation of immune cells. Moreover, it inhibits tumor growth and metastasis by modulating various signaling pathways involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of P2Y1 and P2Y6 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. It is also stable and easy to handle, which makes it suitable for various experimental setups. However, it has some limitations as well. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. Moreover, its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several potential future directions for research. It may be further optimized for its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy. Moreover, it may be tested in various animal models of thrombotic disorders, inflammatory diseases, and cancer to evaluate its in vivo efficacy and safety. Additionally, it may be used in combination with other therapeutic agents to enhance its therapeutic potential. Finally, its mechanism of action may be further elucidated to gain a better understanding of its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide involves the reaction of 6-(methoxymethyl)pyrimidine-4-amine with 2-chloroethylmethanesulfonate in the presence of triethylamine. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the resulting compound has been shown to be highly effective in inhibiting P2Y1 and P2Y6 receptors.
Applications De Recherche Scientifique
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders. Moreover, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, it has been found to inhibit tumor growth and metastasis, which suggests its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-[2-[[6-(methoxymethyl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-16-6-8-5-9(12-7-11-8)10-3-4-13-17(2,14)15/h5,7,13H,3-4,6H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCAHDBHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)